Methyl(cyclopentyl-propyl)amine

Description

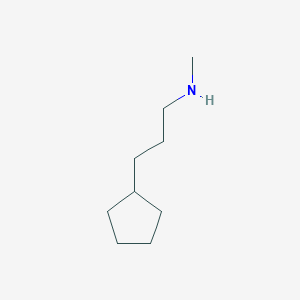

Structure

3D Structure

Properties

Molecular Formula |

C9H19N |

|---|---|

Molecular Weight |

141.25 g/mol |

IUPAC Name |

3-cyclopentyl-N-methylpropan-1-amine |

InChI |

InChI=1S/C9H19N/c1-10-8-4-7-9-5-2-3-6-9/h9-10H,2-8H2,1H3 |

InChI Key |

XQXPWKNEZKBRNQ-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCC1CCCC1 |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of Methyl Cyclopentyl Propyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. omicsonline.org

One-Dimensional NMR Techniques

One-dimensional (1D) NMR provides fundamental information about the number and type of magnetically distinct nuclei.

Proton (¹H) NMR spectroscopy reveals the number of different proton environments and their neighboring protons. The expected ¹H NMR spectrum of Methyl(cyclopentyl-propyl)amine would exhibit several characteristic signals. The N-H proton of the secondary amine typically appears as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature. chemistryconnected.com This peak can be confirmed by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O).

The protons on the carbon adjacent to the nitrogen are deshielded. The N-methyl (H-1') protons are expected to appear as a sharp singlet around 2.4 ppm. The methylene (B1212753) protons alpha to the nitrogen (H-a) would likely resonate as a triplet around 2.6 ppm. The other aliphatic protons on the propyl chain (H-b, H-c) and the cyclopentyl ring (H-d, H-e, H-f) would appear as complex multiplets in the upfield region, typically between 1.0 and 1.8 ppm. inflibnet.ac.in

Interactive Data Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-1' (N-CH₃) | ~ 2.4 | Singlet (s) | 3H |

| H-a | ~ 2.6 | Triplet (t) | 2H |

| N-H | Variable (e.g., 1.0-3.0) | Broad Singlet (br s) | 1H |

| H-b | ~ 1.5 | Multiplet (m) | 2H |

| H-c | ~ 1.3 | Multiplet (m) | 2H |

| H-d | ~ 1.8 | Multiplet (m) | 1H |

| H-e, H-f | ~ 1.1 - 1.7 | Multiplet (m) | 8H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. Due to the low natural abundance of ¹³C, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. compoundchem.com

In this compound, the carbon atoms attached to the electronegative nitrogen atom are deshielded and appear further downfield. youtube.com The N-methyl carbon (C-1') is expected around 36 ppm, while the methylene carbon alpha to the nitrogen (C-a) would be found near 52 ppm. The remaining carbons of the propyl chain and the cyclopentyl ring resonate in the typical aliphatic region (20-45 ppm). compoundchem.comoregonstate.edu

Interactive Data Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' (N-CH₃) | ~ 36 |

| C-a | ~ 52 |

| C-b | ~ 32 |

| C-c | ~ 34 |

| C-d | ~ 38 |

| C-e | ~ 33 |

| C-f | ~ 25 |

Nitrogen-15 (¹⁵N) NMR is a specialized technique that directly probes the nitrogen atom's chemical environment. The ¹⁵N chemical shift is highly sensitive to the electronic structure around the nitrogen nucleus. researchgate.net For secondary aliphatic amines like this compound, the chemical shift is expected to fall within a characteristic range of 0 to 90 ppm relative to a nitromethane (B149229) standard. science-and-fun.descience-and-fun.de The precise chemical shift is influenced by factors such as alkyl substitution, steric hindrance, and solvent effects. researchgate.netacs.org While challenging to acquire due to the low natural abundance and smaller magnetic moment of the ¹⁵N nucleus, it provides direct confirmation of the amine functional group. rsc.org

Two-Dimensional NMR Techniques for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are crucial for establishing the complete structural connectivity by correlating signals from different nuclei. omicsonline.orgresearchgate.net

The combination of HSQC and HMBC experiments is one of the most powerful methods for elucidating the carbon framework of an organic molecule. ustc.edu.cnpressbooks.pub

The HSQC (Heteronuclear Single Quantum Coherence) experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edulibretexts.org This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the skeleton. For this compound, an HSQC spectrum would show cross-peaks connecting the proton and carbon signals as detailed in Tables 1 and 2. For instance, a cross-peak would confirm that the proton signal at ~2.4 ppm is attached to the carbon at ~36 ppm (the N-methyl group).

The HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.educolumbia.edu This technique is instrumental in piecing together the molecular fragments. Key HMBC correlations expected for this compound would include:

A correlation from the N-methyl protons (H-1') to the alpha-methylene carbon (C-a).

Correlations from the alpha-methylene protons (H-a) to both the N-methyl carbon (C-1') and the beta-methylene carbon (C-b).

Correlations from the cyclopentyl methine proton (H-d) to the adjacent carbons in the propyl chain (C-c) and the cyclopentyl ring (C-e).

Interactive Data Table 3: Key Predicted HMBC Correlations for this compound

| Proton (¹H) | Correlates to Carbon (¹³C) | Number of Bonds |

| H-1' (N-CH₃) | C-a | 2 |

| H-a | C-1', C-b | 2, 2 |

| H-b | C-a, C-c | 2, 2 |

| H-c | C-b, C-d | 2, 2 |

| H-d | C-c, C-e | 2, 2 |

¹H-²⁹Si Heteronuclear Correlation (HETCOR) in Related Organosilicon Amine Structures

Two-dimensional (2D) ¹H-²⁹Si Heteronuclear Correlation (HETCOR) NMR spectroscopy is a powerful tool for establishing correlations between silicon atoms and nearby protons, providing critical connectivity information in organosilicon compounds. This technique is particularly valuable for characterizing the proton environment surrounding silicate (B1173343) chains. researchgate.net In studies of organosilicon structures, such as those involving ethyltriethoxysilane, HETCOR experiments reveal strong correlation peaks between the protons of the organic moieties (e.g., ethyl groups) and the various silicon-oxygen (Q) species. researchgate.net This allows for the unambiguous assignment of proton resonances to specific silicon environments, which is essential for a complete structural elucidation. researchgate.net The resolution enhancement provided by HETCOR can distinguish between different types of hydroxyl groups, such as Si-OH, and their proximity to different silicon sites, which may not be resolvable in one-dimensional NMR spectra. researchgate.net

¹H-¹H Double Quantum-Single Quantum (DQ-SQ) MAS NMR

The ¹H-¹H Double Quantum-Single Quantum (DQ-SQ) Magic Angle Spinning (MAS) NMR experiment is a sophisticated solid-state NMR technique used to probe proton-proton proximities. researchgate.net This method is based on the excitation of double-quantum coherences between dipolar-coupled protons. The resulting 2D spectrum correlates single-quantum chemical shifts with double-quantum frequencies, which are the sum of the chemical shifts of the two coupled protons. researchgate.net

This technique is highly effective for:

Identifying chemically equivalent and distinct proton pairs: Autocorrelation peaks indicate proximity between chemically equivalent protons, while cross-peaks reveal interactions between non-equivalent protons. researchgate.net

Estimating internuclear distances: The intensity of the DQ correlation peaks is related to the strength of the dipolar coupling, which is inversely proportional to the cube of the distance between the protons. rsc.org

Characterizing molecular packing and conformation: By revealing which protons are close in space, DQ-SQ NMR provides valuable information about the three-dimensional arrangement of molecules in the solid state. researchgate.net

In disordered or amorphous materials, a distribution of ¹H-¹H dipolar couplings can exist, which affects the shape and build-up of the DQ spinning sideband patterns. nih.gov Simulations considering a distribution of dipolar couplings often provide a better match to experimental data for such systems. nih.gov

Advanced NMR for Local Chemical Order and Conformation

Solid-state NMR spectroscopy offers powerful methods to investigate the local chemical order and conformation of molecules. Two-dimensional correlation experiments, such as ¹H-¹H DQ-SQ MAS NMR, are particularly insightful. These experiments provide information on proton proximities at distances typically less than 0.5 nm by detecting double-quantum coherences. researchgate.net The resulting 2D spectrum displays correlation peaks where the double-quantum frequency is the sum of the chemical shifts of two dipole-coupled protons. Off-diagonal peaks in this spectrum indicate proximities between chemically distinct protons, allowing for the detailed mapping of intramolecular and intermolecular contacts. researchgate.net

Variable Temperature NMR Studies for Dynamic Processes

Variable Temperature (VT) NMR spectroscopy is an indispensable tool for investigating dynamic molecular processes that occur on the NMR timescale. numberanalytics.com By recording NMR spectra at different temperatures, it is possible to study conformational changes, chemical exchange reactions, and other dynamic phenomena. numberanalytics.comox.ac.uk

For amines, VT-NMR can be used to study processes such as:

Nitrogen inversion: The interconversion between the two enantiomeric forms of a chiral amine can often be slowed down at low temperatures, leading to the observation of separate signals for the different conformers.

Proton exchange: The rate of exchange of the N-H proton can be influenced by temperature. libretexts.org At room temperature, this exchange is often fast, resulting in a broad singlet for the N-H proton and a loss of coupling to adjacent protons. libretexts.orgumn.edu Cooling the sample can slow down this exchange, leading to a sharpening of the N-H signal and the appearance of coupling patterns. libretexts.org

Ligand exchange: In metal complexes with amine ligands, VT-NMR can provide insights into the kinetics and thermodynamics of ligand association and dissociation. acs.org For instance, the broadening of signals upon cooling can indicate a slowing of the exchange process. acs.org

The temperature at which the signals of two exchanging sites merge into a single broad peak is known as the coalescence temperature, and it can be used to calculate the rate of the exchange process. umn.edu

Analysis of Chemical Shifts and Coupling Constants in Amine Systems, including Protonation Effects

The chemical shifts and coupling constants observed in the NMR spectra of amines are sensitive to their molecular structure and electronic environment. The chemical shift of protons alpha to the nitrogen atom in amines is a key indicator of the substitution pattern and conformational state.

Protonation Effects: The protonation state of an amine has a significant impact on its NMR spectrum. When an amine is protonated to form an ammonium (B1175870) ion, the electron-withdrawing effect of the positively charged nitrogen causes a downfield shift (increase in ppm) of the signals of adjacent protons. researchgate.net This effect is particularly pronounced for the protons on the carbon atoms directly bonded to the nitrogen.

The pH of the solution can influence the observed chemical shifts if the pKa of the amine is within the accessible pH range. researchgate.net By monitoring the chemical shift of protons near the amine group as a function of pH, it is possible to determine the pKa of the amine. researchgate.net

Coupling Constants: The spin-spin coupling constant (J-coupling) provides information about the connectivity of atoms and the dihedral angles between coupled nuclei. libretexts.org For protons on carbons adjacent to a nitrogen atom, the coupling to the N-H proton can sometimes be observed, especially at low temperatures where proton exchange is slow. libretexts.org The magnitude of vicinal (three-bond) coupling constants (³J) is dependent on the dihedral angle, as described by the Karplus relationship, and can be used to deduce conformational preferences. libretexts.org

A comprehensive analysis of both chemical shifts and coupling constants, often aided by spectral simulation and optimization programs, is necessary for the complete assignment of NMR spectra and the detailed structural characterization of amine compounds. ubc.canih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). libretexts.org This process often leads to extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used for structural elucidation. libretexts.org

For amines, the initial ionization event typically involves the removal of a lone pair electron from the nitrogen atom, forming a molecular ion (M⁺•). The fragmentation of this molecular ion follows predictable pathways:

α-Cleavage: The most characteristic fragmentation pathway for amines is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom (α-cleavage). orgchemboulder.com This results in the formation of a resonance-stabilized iminium cation and a neutral radical. The iminium ion is often the most abundant fragment ion (the base peak) in the mass spectrum of an amine.

Loss of an alkyl radical: Cleavage of the bond between the nitrogen and an alkyl group can also occur.

Rearrangements: In some cases, rearrangement reactions, such as the McLafferty rearrangement, can occur if the amine contains a suitable hydrogen atom on a γ-carbon. researchgate.net

The fragmentation pattern observed in the EI mass spectrum provides a "fingerprint" of the molecule, allowing for its identification and the determination of its structure. libretexts.org Careful analysis of the m/z values of the fragment ions can reveal the nature of the alkyl groups attached to the nitrogen atom. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with very high accuracy, typically to four or five decimal places. alevelchemistry.co.ukmeasurlabs.com This high precision allows for the determination of the elemental composition of a molecule from its exact mass. nih.govuky.edu While low-resolution mass spectrometry might not be able to distinguish between two molecules with the same nominal mass, HRMS can differentiate them based on their exact masses. alevelchemistry.co.uk

For this compound (C9H19N), the monoisotopic mass is calculated to be 141.151749610 Da. nih.gov By using HRMS to measure the exact mass of the molecular ion and comparing it to the calculated exact masses of possible elemental formulas, the elemental composition can be unambiguously confirmed. acs.org

Metastable Peak Analysis in Fragmentation Studies

Metastable peaks in a mass spectrum are broad, low-intensity peaks that appear at non-integer m/z values. mlsu.ac.inbritannica.com These peaks arise from the fragmentation of ions that occur in the field-free region of the mass spectrometer, after acceleration but before magnetic deflection. bhu.ac.inslideshare.net The analysis of metastable peaks provides direct evidence for a specific fragmentation pathway, linking a precursor ion to a product ion. bhu.ac.incdnsciencepub.com This information is invaluable for elucidating complex fragmentation mechanisms and for supporting proposed ion structures. cdnsciencepub.com For this compound, observing a metastable peak corresponding to the transition from the molecular ion to a specific iminium ion would provide definitive proof of that particular alpha-cleavage pathway.

Data Tables

Table 1: Predicted Alpha-Cleavage Fragments for this compound

| Cleavage Site | Lost Radical | Iminium Ion Structure | Predicted m/z |

| Propyl Group | Ethyl (•C₂H₅) | [CH₃NH=CH(CH₂)₂CH(CH₂)₄CH₂]⁺ | 114 |

| Cyclopentyl Group | Cyclopentyl (•C₅H₉) | [CH₃NH=CH(CH₂)₂CH₃]⁺ | 72 |

Chemical Ionization Techniques for Molecular Mass Confirmation

Chemical Ionization (CI) is a soft ionization technique in mass spectrometry that typically results in less fragmentation and a more prominent molecular ion peak compared to electron ionization (EI). This characteristic is particularly advantageous for confirming the molecular mass of a compound like this compound. The molecular formula of this compound is C9H19N, corresponding to a monoisotopic mass of 141.1517 g/mol . nih.govchemspider.com

In a typical CI experiment, a reagent gas (commonly methane (B114726), isobutane, or ammonia) is introduced into the ion source at a much higher pressure than the analyte. The reagent gas is ionized by electron impact, creating reagent gas ions. These ions then react with the analyte molecules in the gas phase through proton transfer or adduction, leading to the gentle ionization of the analyte.

For this compound, using methane as the reagent gas would lead to the formation of several characteristic ions. The primary reagent ions from methane are CH5+ and C2H5+. These ions act as strong Brønsted acids and can protonate the amine, leading to the formation of a protonated molecular ion [M+H]+. This quasi-molecular ion would be expected at a mass-to-charge ratio (m/z) of 142.1596, which is a clear indicator of the analyte's molecular weight.

Another possible adduct ion that could be observed is the [M+C2H5]+ ion, resulting from the addition of the C2H5+ ion to the analyte molecule. This would appear at an m/z of 170.1833. The relative abundance of these ions depends on the proton affinity of the analyte and the reagent gas used. Given that the nitrogen atom in this compound has a lone pair of electrons, it is readily protonated.

Table 1: Predicted Chemical Ionization Mass Spectrometry Data for this compound

| Ion Species | Predicted m/z | Ionization Process |

| [M+H]+ | 142.1596 | Protonation by reagent gas ion (e.g., CH5+) |

| [M+C2H5]+ | 170.1833 | Adduction with reagent gas ion (e.g., C2H5+) |

| [M+NH4]+ | 159.1785 | Adduction with reagent gas ion (using ammonia) |

Note: The predicted m/z values are based on the monoisotopic mass of this compound.

The observation of the [M+H]+ peak as the base peak or a significantly abundant peak in the CI mass spectrum would provide strong evidence for the molecular mass of 141.1517 g/mol for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides information about the vibrational modes of the bonds within the molecule. For this compound, the key functional groups are the C-H bonds of the cyclopentyl and propyl groups, the C-N bond of the amine, and the N-H bond of the secondary amine (if present as an impurity) or characteristic vibrations associated with the tertiary amine structure.

The expected IR absorption bands for this compound are summarized in the table below. These predictions are based on established correlation tables and data from structurally similar compounds like N-methylcyclopentylamine spectrabase.com and cyclopropylamine. nist.gov

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretching | 2960-2850 | Strong |

| C-H (CH2) | Bending (Scissoring) | ~1465 | Medium |

| C-H (CH3) | Bending (Asymmetric/Symmetric) | ~1450 and ~1375 | Medium |

| C-N | Stretching | 1250-1020 | Medium-Weak |

| N-H (Secondary Amine) | Stretching | 3500-3300 (if present) | Medium-Weak, Broad |

| N-H (Secondary Amine) | Bending | 1650-1580 (if present) | Medium-Weak |

The most prominent peaks in the IR spectrum of this compound would be the strong C-H stretching vibrations between 2960 and 2850 cm⁻¹. The presence of both the cyclopentyl ring and the propyl chain would contribute to a complex pattern in this region. The C-H bending vibrations for the CH2 and CH3 groups would appear in the 1465-1375 cm⁻¹ range. The C-N stretching vibration, characteristic of the amine, is expected in the fingerprint region, typically between 1250 and 1020 cm⁻¹. As this compound is a tertiary amine, the characteristic N-H stretching and bending vibrations of primary or secondary amines would be absent, a key feature for confirming the success of the N-methylation step in its synthesis. mdpi.com

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. This compound itself is not chiral. However, if a chiral center were introduced, for instance by substitution on the cyclopentyl or propyl group, X-ray crystallography would be the gold standard for assigning the absolute stereochemistry (R/S configuration).

For the achiral this compound, obtaining a single crystal suitable for X-ray diffraction analysis would allow for the precise determination of its solid-state conformation. The process involves several steps:

Crystallization: A high-quality single crystal of the compound, or a suitable crystalline salt derivative (e.g., hydrochloride or oxalate (B1200264) salt), must be grown. This is often the most challenging step.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of thousands of reflections, is collected as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods, followed by refinement of the atomic coordinates and thermal parameters.

A successful crystallographic analysis of this compound would yield a detailed structural model. This would confirm the connectivity of the atoms and provide precise measurements of bond lengths and angles.

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z (molecules/unit cell) | 4 |

| R-factor | < 0.05 |

Note: This table presents hypothetical data for a crystalline derivative, as no published crystal structure for this compound is currently available.

The refined crystal structure would provide an unambiguous confirmation of the molecular structure of this compound, complementing the data obtained from mass spectrometry and infrared spectroscopy.

Computational Chemistry and Theoretical Studies of Methyl Cyclopentyl Propyl Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a leading method in computational quantum chemistry for the study of molecular systems. researchgate.net Its balance of accuracy and computational efficiency makes it particularly well-suited for investigating molecules of moderate size, such as Methyl(cyclopentyl-propyl)amine. nih.gov DFT methods are used to approximate the solution to the Schrödinger equation, providing information about the electronic structure and energy of the molecule. researchgate.net A variety of functionals, such as B3LYP and M06-2X, are commonly employed in conjunction with basis sets like 6-311++G(d,p) to model the behavior of amines in different chemical environments, including the gas phase and in solution using implicit solvent models like the Polarizable Continuum Model (PCM). acs.orgacs.org

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process involves finding the minimum energy structures on the potential energy surface. Due to the flexibility of the propyl chain and the puckering of the cyclopentyl ring, multiple stable conformations, or conformers, are expected to exist.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study on the conformational isomers of this compound, calculated at the B3LYP/6-31G(d) level of theory.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-N-C-C) (°) | Key Distances (Å) (N-H) |

| 1 (Global Minimum) | 0.00 | 178.5 | 1.012 |

| 2 | 0.75 | -65.2 | 1.013 |

| 3 | 1.23 | 68.9 | 1.013 |

| 4 | 2.51 | 175.9 (gauche) | 1.014 |

This table presents hypothetical data for illustrative purposes, based on typical values for similar secondary amines.

DFT calculations are instrumental in mapping out the pathways of chemical reactions, including the identification of transition state structures and the calculation of activation energies. For a secondary amine like this compound, reactions of interest could include N-alkylation, oxidation, or its role as a catalyst.

The mechanism of reactions involving secondary amines, such as their reaction with CO2, has been studied using DFT. acs.org These studies typically involve locating the transition state structure connecting the reactants and products and verifying it through frequency calculations (which should yield a single imaginary frequency) and intrinsic reaction coordinate (IRC) calculations. acs.org The calculated activation barrier provides a quantitative measure of the reaction rate. For instance, in a hypothetical reaction, the transition state would be a high-energy structure representing the peak of the energy profile for the reaction.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Hypothetical N-alkylation | -2.5 | 15.8 | -5.2 | 18.3 |

This table presents hypothetical data for illustrative purposes, based on typical values for similar secondary amine reactions.

DFT can be a powerful predictive tool for understanding and rationalizing the chemo- and stereoselectivity of chemical reactions. For reactions involving this compound, such as its synthesis or its use as a chiral resolving agent (if a chiral variant were used), DFT could help predict which products are likely to form.

The origin of stereoselectivity in reactions catalyzed by chiral amines has been investigated using DFT. clockss.orgelsevierpure.com These studies often focus on the transition states leading to different stereoisomers. The relative energies of these transition states determine the enantiomeric or diastereomeric excess of the product. By analyzing the geometries and energies of the transition states, researchers can understand the non-covalent interactions that favor the formation of one stereoisomer over another. For example, in a hypothetical asymmetric synthesis involving a chiral catalyst and this compound, DFT could predict the favored enantiomer.

| Transition State | Relative Free Energy (kcal/mol) | Predicted Product Ratio (R:S) |

| TS-R | 0.0 | 95:5 |

| TS-S | 1.8 |

This table presents hypothetical data for illustrative purposes, based on typical values for stereoselective reactions.

The basicity of an amine is a fundamental chemical property that governs its behavior in many chemical and biological contexts. DFT calculations can provide valuable insights into the proton affinity and pKa values of amines. yuntsg.com The most likely site of protonation on this compound is the nitrogen atom due to its lone pair of electrons.

Theoretical analyses on various amines have shown that computed pKa values can be correlated with experimental values. yuntsg.com These calculations typically involve computing the energies of the neutral amine and its protonated form. The gas-phase basicity can be calculated directly from the energy difference, while pKa values in solution require the inclusion of solvation effects, often through a polarizable continuum model. yuntsg.com The steric and electronic effects of the cyclopentyl and propyl groups will influence the basicity of the nitrogen atom.

| Compound | Gas-Phase Basicity (kcal/mol) | Calculated pKa (in water) | Experimental pKa (in water) |

| This compound | 225.3 (Hypothetical) | 10.8 (Hypothetical) | N/A |

| Dimethylamine | 221.1 | 10.7 | 10.73 |

| Cyclopentylamine | 224.5 | 10.6 | 10.63 |

This table presents hypothetical and known data for comparison.

Non-covalent interactions play a crucial role in determining the structure and reactivity of molecules. researchgate.netbeilstein-journals.org For this compound, these interactions can occur both intramolecularly, influencing its conformation, and intermolecularly, governing its interactions with other molecules.

DFT methods, particularly those with dispersion corrections (e.g., B3LYP-D3), are essential for accurately describing non-covalent interactions. nih.gov Hydrogen bonding between the N-H group of the amine and a suitable acceptor is a key interaction. Additionally, weaker C-H---π interactions, where a C-H bond interacts with a π-system (if present in an interacting molecule), can also be significant. nih.govmdpi.com The analysis of these interactions often involves examining intermolecular distances and angles, as well as using techniques like Atoms in Molecules (AIM) theory or Natural Bond Orbital (NBO) analysis.

| Interaction Type | Donor | Acceptor | Calculated Interaction Energy (kcal/mol) |

| Intermolecular Hydrogen Bond | N-H (amine) | O (water) | -4.5 (Hypothetical) |

| Intramolecular C-H---N | C-H (propyl) | N (amine) | -0.8 (Hypothetical) |

This table presents hypothetical data for illustrative purposes.

The distribution of charge within a molecule is described by its dipole moment and molecular electrostatic potential (MEP). These properties are critical for understanding a molecule's polarity and its interactions with other polar molecules and electric fields. nsf.gov

| Property | Calculated Value |

| Dipole Moment (Debye) | 1.25 D (Hypothetical) |

| MEP Minimum (at N lone pair) (kcal/mol) | -35.2 (Hypothetical) |

| MEP Maximum (near N-H proton) (kcal/mol) | +25.8 (Hypothetical) |

This table presents hypothetical data for illustrative purposes.

Interaction Energy Calculations for Molecular Complexes

The interaction of this compound with other molecules or ions is crucial for understanding its behavior in various chemical environments. Interaction energy calculations, typically performed using quantum mechanics (QM) or molecular mechanics (MM) methods, can quantify the strength and nature of these non-covalent interactions.

Furthermore, the interaction with solvent molecules, such as water, can be modeled to understand its solubility and behavior in aqueous solutions. The formation of hydrogen bonds between the amine and water molecules would be a significant contributor to the interaction energy. The strength of these interactions can be influenced by the steric hindrance from the cyclopentyl and propyl groups.

A theoretical approach to studying these interactions involves methods like Symmetry-Adapted Perturbation Theory (SAPT) or the use of polarizable force fields, which can provide a detailed breakdown of the interaction energy into electrostatic, exchange, induction, and dispersion components. nih.gov While MM calculations are computationally less expensive, QM methods generally provide more accurate descriptions of these interactions, especially when charge transfer and polarization are significant. nih.gov

Table 1: Theoretical Interaction Energy Components for a this compound-Water Complex

| Interaction Component | Estimated Energy (kcal/mol) |

| Electrostatic | -5.0 to -8.0 |

| Exchange-Repulsion | +4.0 to +6.0 |

| Induction (Polarization) | -1.5 to -3.0 |

| Dispersion | -2.0 to -4.0 |

| Total Interaction Energy | -4.5 to -9.0 |

Note: These values are estimations based on general principles of amine-water interactions and are not from direct calculations on this compound.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are indispensable tools for exploring the dynamic nature of flexible molecules like this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. rsc.orgresearchgate.net For this compound, the predicted ¹H and ¹³C NMR chemical shifts can help in its structural elucidation. The chemical shifts would be influenced by the electronic environment of each nucleus, which is affected by the electronegativity of the nitrogen atom and the geometry of the alkyl groups.

Vibrational frequencies, corresponding to the infrared (IR) spectrum, can also be computed. These calculations can help identify characteristic vibrational modes, such as the N-H bend (for a protonated species), C-N stretching, and various C-H stretching and bending modes of the cyclopentyl and propyl groups. Theoretical studies on cyclopentane (B165970) and its isotopomers have provided detailed vibrational assignments that can serve as a basis for analyzing the cyclopentyl moiety in this compound. nih.gov

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (in ppm)

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| N-CH₃ | ~35-40 | ~2.3-2.5 |

| N-CH₂- | ~50-55 | ~2.4-2.6 |

| -CH₂-CH₂-Cyclopentyl | ~30-35 | ~1.4-1.6 |

| Cyclopentyl-CH- | ~40-45 | ~1.7-1.9 |

| Cyclopentyl CH₂ | ~25-30 | ~1.2-1.8 |

Note: These are estimated values based on DFT calculations of similar alkylamines and have not been experimentally verified for this specific compound.

Conformational Analysis and Energy Landscapes

This compound is a flexible molecule with multiple rotatable bonds, leading to a complex conformational landscape. The cyclopentane ring itself exists in non-planar conformations, typically an envelope or a twist form, which are close in energy. nih.gov The propyl chain and the N-methyl group can also rotate, giving rise to numerous conformers.

Conformational searches using molecular mechanics or quantum mechanical methods can identify the low-energy conformers and map the potential energy surface. conflex.netresearchgate.net These studies are crucial for understanding the molecule's preferred shapes and how it might interact with other molecules. The relative energies of different conformers determine their population at a given temperature.

Generation and Analysis of Stereoisomers

Stereoisomerism is an important consideration for molecules with chiral centers. In the case of this compound, if the propyl chain is attached to a substituted cyclopentyl ring, or if the propyl chain itself is chiral, stereoisomers can exist. For the parent compound, 3-cyclopentyl-N-methylpropan-1-amine, there is no chiral center, and thus no enantiomers or diastereomers are expected. nih.gov However, for substituted derivatives, computational methods can be used to generate and analyze the different stereoisomers, predicting their relative stabilities and properties. stackexchange.comlibretexts.org

Computational Probing of Reaction Pathways

Theoretical chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. For instance, the synthesis of this amine could occur via reductive amination of cyclopentylpropanal with methylamine (B109427). libretexts.orgncert.nic.in Computational modeling can elucidate the reaction pathway, identify transition states, and calculate activation energies, providing insights into the reaction kinetics and selectivity. nih.govacs.org Similarly, the metabolic pathways of this compound could be explored by modeling its interactions with drug-metabolizing enzymes.

Theoretical Aspects of Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the fate of atoms in chemical and biological processes. Theoretical calculations can aid in the interpretation of isotopic labeling experiments by predicting the effects of isotopic substitution on molecular properties and reaction kinetics.

For this compound, labeling with stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) could be used in various studies. Theoretical calculations can predict the changes in vibrational frequencies upon isotopic substitution, which is fundamental to vibrational spectroscopy. nih.gov Furthermore, quantum chemical calculations can be used to predict kinetic isotope effects (KIEs), which provide valuable information about reaction mechanisms. For example, a significant ¹⁵N KIE in a reaction involving the amine group would suggest that the C-N bond is being broken or formed in the rate-determining step. acs.org

Reaction Mechanisms and Reactivity Studies Involving Methyl Cyclopentyl Propyl Amine

Mechanistic Investigations of Amine-Forming Reactions

The synthesis of secondary amines like methyl(cyclopentyl-propyl)amine can be achieved through several established methods, each with a distinct reaction mechanism. The most common approaches include reductive amination and the N-alkylation of primary amines. researchgate.net

The formation of secondary amines is often achieved through pathways designed to control the degree of alkylation and ensure selectivity.

Reductive Amination: This is a highly versatile method for forming secondary amines. researchgate.net The pathway involves two main stages. First, a primary amine (e.g., methylamine) reacts with a ketone or aldehyde (e.g., 3-cyclopentylpropanal) to form an imine intermediate through nucleophilic addition followed by dehydration. libretexts.orgyoutube.com In the second stage, the imine is reduced to the target secondary amine using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. libretexts.orgyoutube.com If a secondary amine is used as the starting material with a carbonyl compound, an enamine intermediate is formed, which is then reduced to a tertiary amine. libretexts.orgnih.gov

N-Alkylation of Primary Amines: This traditional method involves the direct reaction of a primary amine with an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. researchgate.net For instance, cyclopentylpropylamine could be reacted with a methyl halide. However, a significant drawback of this pathway is the potential for over-alkylation, as the secondary amine product can act as a nucleophile and react further with the alkyl halide to form a tertiary amine and even a quaternary ammonium (B1175870) salt. researchgate.netstudymind.co.uklumenlearning.com Using a large excess of the primary amine can favor the desired secondary amine product.

Ruthenium-Catalyzed Deaminative Coupling: A more modern approach involves the coupling of two primary amines, catalyzed by a ruthenium complex, to form a symmetric secondary amine with the liberation of ammonia (B1221849). nih.gov For unsymmetric amines, the reaction can couple a primary amine with another, and this method has been shown to be highly chemoselective for producing secondary amines. nih.gov

Reduction of Amides: A primary amine can be reacted with an acid chloride to form an N-substituted amide. This amide can then be reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to yield the corresponding secondary amine. youtube.comlibretexts.org

The pathways for amine synthesis proceed through several key, often transient, intermediates.

Imine and Enamine Intermediates: In reductive amination, the condensation of an amine with a carbonyl compound forms an imine (for primary amines) or an enamine (for secondary amines). libretexts.org These intermediates are crucial, as their C=N or C=C double bond is the site of reduction. Mechanistic studies have confirmed the presence of imine intermediates in various catalytic C-H activation reactions that formally alkylate amines, suggesting the reaction proceeds via an imine rather than direct C-H activation of the amine. nih.govnih.gov Deuterium (B1214612) labeling studies have helped confirm the involvement and rapid tautomerization of enamine intermediates in certain asymmetric reductive aminations. nih.gov

Zwitterionic Intermediates: In some amine-forming reactions, particularly in the absence of a proton source, the initial C-C bond formation can lead to a zwitterionic intermediate. acs.org Studies on the reaction between amines and carbonyl sulfide (B99878) or carbon dioxide have proposed mechanisms involving the formation of a zwitterionic intermediate, which is then deprotonated in a subsequent, sometimes rate-limiting, step. scribd.comresearchgate.net

N-Bromoamide and Nitrene Intermediates: The Hofmann degradation of amides to produce primary amines proceeds through an unusual set of intermediates. The reaction begins with the formation of an N-bromoamide, which then eliminates HBr to form a highly unstable acyl nitrene intermediate. libretexts.org This is followed by a rearrangement to an isocyanate, which is then hydrolyzed to the primary amine.

Copper(I) Amide Complexes: In the context of Ullmann amination reactions, which form C-N bonds, copper(I) amide complexes have been synthesized and characterized as competent intermediates in the catalytic cycle. nih.gov Spectroscopic analysis, including ¹H NMR, has been used to identify these complexes in solution. nih.gov

The transition state represents the highest energy point along the reaction coordinate, and its structure determines the reaction's kinetics and stereoselectivity.

Theoretical and computational studies are essential for characterizing these fleeting structures. For amine-catalyzed aldol (B89426) reactions involving enamine intermediates, transition states have been modeled as half-chair, six-membered rings. acs.org Hydrogen bonding within the transition state is crucial for stabilizing developing charges and lowering the activation energy, particularly in reactions involving primary enamines. acs.org The lifetime of an enzymatic transition state is on the order of femtoseconds, and its formation involves dynamic motions of atoms within the catalytic site along the reaction coordinate. nih.gov

Computational models have been used to map the energy profile of reactions like amide formation from a carboxylic acid and an amine. These studies identify multiple transition states and intermediates, with the final collapse of a tetrahedral intermediate often being the rate-determining step with the highest energy barrier. ic.ac.uk

Catalysts are pivotal in modern amine synthesis, offering efficiency, selectivity, and milder reaction conditions. The catalyst enters a cycle where it is regenerated after facilitating the formation of the product.

Iminium Catalysis: Chiral primary or secondary amines can act as catalysts themselves. They react with α,β-unsaturated aldehydes or ketones to reversibly form an active iminium ion. nih.gov This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for various asymmetric cycloaddition and conjugate addition reactions. nih.gov

Transition Metal Catalysis: Metals like ruthenium, iridium, palladium, and rhodium are widely used. In the deaminative coupling of primary amines, a proposed catalytic cycle involves a ruthenium catalyst that facilitates the oxidation of one amine to an imine, nucleophilic attack by a second amine to form a 1,1-diamine species, and subsequent elimination to yield the secondary amine product and ammonia, regenerating the catalyst. nih.gov For reductive aminations, an iridium catalyst can activate molecular hydrogen to form a hydride complex, which then reduces the iminium/enamine intermediate formed from the ketone and amine. nih.gov Mechanistic studies of rhodium-catalyzed C-H alkylation of benzylic amines have shown that the reaction proceeds through a catalytic cycle involving the formation of an imine intermediate, which then undergoes the key C-H activation step. nih.gov

The table below summarizes catalysts used in various amine synthesis reactions.

| Reaction Type | Catalyst System | Role of Catalyst | References |

| Deaminative Coupling | Ruthenium-H complex with catechol ligand | Couples two primary amines to form a secondary amine. | nih.gov |

| N-Methylation | Cp*Ir complex with bibenzimidazole ligand | Methylates amines using methanol (B129727) as the methylating agent. | organic-chemistry.org |

| Asymmetric Reductive Amination | Iridium complex with phosphoramidite (B1245037) ligand | Activates H₂ and facilitates stereoselective reduction of imine/enamine intermediate. | nih.gov |

| C-H Alkylation | Rh(I) complex | Directs C-H activation, proceeding via an imine intermediate. | nih.gov |

| Iminium Catalysis | Chiral secondary amines (e.g., proline derivatives) | Forms a transient iminium ion to activate α,β-unsaturated carbonyls. | nih.gov |

Kinetic studies provide quantitative data on reaction rates and offer deep insights into reaction mechanisms.

Rate Constant Determinations: The kinetics of reactions between amines and various electrophiles have been studied using techniques like UV/Vis spectrophotometry under pseudo-first-order conditions. researchgate.net For many reactions, plots of the observed rate constant (kobs) versus amine concentration are linear, indicating a second-order rate law. researchgate.net From the slope of these plots, second-order rate constants (k₂) can be determined. However, for some reactions of secondary amines, an upward curvature is observed, suggesting a more complex mechanism where a second molecule of the amine participates in a rate-limiting deprotonation step. researchgate.net Stopped-flow techniques have also been employed to measure pseudo-first-order reaction rates for fast reactions, such as those between CO₂ and various amines. bohrium.com

The table below presents representative kinetic data for reactions involving amines.

| Reactants | Method | Kinetic Order | Key Findings | References |

| Secondary amines + Quinone methides | UV/Vis Spectrophotometry | Second-order (with exceptions) | Upward curvature in kobs plots indicates rate-limiting deprotonation by a second amine molecule. | researchgate.net |

| Primary/Secondary amines + COS | Stirred Cell Technique | Pseudo-first-order | Reaction proceeds via a zwitterion mechanism; deprotonation of the intermediate is often rate-determining. | scribd.com |

| Primary/Secondary amines + CO₂ | Stopped-Flow Technique | Pseudo-first-order | Zwitterion mechanism fits well for primary and secondary amines. | bohrium.com |

Kinetic Isotope Effect (KIE): The KIE is a powerful tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. wikipedia.org It is the ratio of the rate constant of a reaction with a light isotope (e.g., hydrogen, kH) to that with a heavy isotope (e.g., deuterium, kD). A primary KIE significantly greater than 1 indicates that the C-H bond is broken during the rate-limiting step. wikipedia.org In a study of a rhodium-catalyzed alkylation of benzylic amines, a primary KIE of 4.3 was observed at the benzylic C-H position, providing strong evidence that the cleavage of this bond is a key part of the mechanism. nih.gov

Reactivity of Secondary Amines

This compound, as a secondary amine, is characterized by the presence of a nitrogen atom bonded to two carbon atoms and one hydrogen atom, with a lone pair of electrons. This structure dictates its chemical reactivity.

The most prominent feature of secondary amines is their nucleophilicity, derived from the lone pair of electrons on the nitrogen atom. researchgate.net This allows them to attack electron-deficient centers. For example, they readily participate in nucleophilic substitution reactions with alkyl halides, although this can lead to the formation of tertiary amines. researchgate.netstudymind.co.uk They also undergo nucleophilic addition-elimination reactions with acyl chlorides and acid anhydrides to form N,N-disubstituted amides. studymind.co.uk

The steric hindrance around the nitrogen atom influences its nucleophilicity. Generally, cyclic secondary amines are stronger nucleophiles than acyclic aliphatic amines. researchgate.net The reactivity of secondary amines is also central to their use in direct asymmetric reductive amination to form chiral tertiary amines, a process that is considered challenging due to steric congestion during the formation and reduction of the iminium/enamine intermediate. nih.gov

Nucleophilic Reactivity of the Amine Nitrogen

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it a nucleophilic center. This inherent nucleophilicity dictates its reactivity towards a variety of electrophilic species. As a secondary amine, its reactivity is a balance between electronic and steric effects. The presence of two alkyl groups (methyl and cyclopentyl-propyl) attached to the nitrogen atom influences its ability to donate its electron pair.

The nucleophilicity of amines is a critical factor in many organic reactions, including nucleophilic substitution and addition. fiveable.me Generally, secondary amines are considered more nucleophilic than primary amines due to the electron-donating inductive effect of the additional alkyl group, which increases the electron density on the nitrogen atom. chemicalforums.com However, this enhanced electronic effect can be counteracted by steric hindrance.

Common reactions that highlight the nucleophilic character of secondary amines like this compound include N-alkylation and N-acylation. In N-alkylation, the amine attacks an alkyl halide in a nucleophilic substitution reaction to form a tertiary amine. msu.edu N-acylation involves the reaction with an acid chloride or anhydride (B1165640) to yield an N,N-disubstituted amide. libretexts.org These reactions are fundamental in synthetic organic chemistry for the construction of more complex nitrogen-containing molecules.

Cleavage and Fragmentation Processes (related to Mass Spectrometry)

In mass spectrometry, particularly under electron ionization (EI), this compound undergoes characteristic fragmentation processes that are diagnostic of its structure. The "nitrogen rule" is a fundamental principle in the mass spectrometry of amines, stating that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z). jove.comquora.com Given that this compound (C9H19N) has one nitrogen atom, its molecular ion peak is expected at an odd m/z value.

The most prominent fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. fiveable.meresearchgate.net This cleavage results in the formation of a resonance-stabilized iminium cation and an alkyl radical. The stability of the resulting iminium ion often leads to it being the base peak or one of the most intense peaks in the mass spectrum. For this compound, there are three possible α-cleavage points. The loss of the largest alkyl group is often preferred. libretexts.org

The possible α-cleavage fragmentation pathways for this compound are:

Loss of a propyl radical from the cyclopentyl-propyl chain, leading to a fragment with the cyclopentyl group attached to the iminium ion.

Loss of a cyclopentyl radical, resulting in a propyl-methyl iminium ion.

Loss of a methyl radical, leading to a cyclopentyl-propyl iminium ion.

Secondary amines can also undergo further fragmentation through rearrangement processes. youtube.com

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | m/z | Fragmentation Pathway |

| Molecular Ion | [C9H19N]•+ | 141 | Ionization of the parent molecule |

| [M-CH3]• | [C8H16N]+ | 126 | α-cleavage (loss of methyl radical) |

| [M-C3H7]• | [C6H12N]+ | 98 | α-cleavage (loss of propyl radical) |

| [M-C5H9]• | [C4H10N]+ | 72 | α-cleavage (loss of cyclopentyl radical) |

General Functional Group Transformations Involving Amines

The secondary amine functionality in this compound allows for a variety of functional group transformations, which are cornerstone reactions in organic synthesis. These transformations leverage the nucleophilicity of the amine nitrogen.

Formation of Tertiary Amines: One of the most common transformations is the conversion of a secondary amine to a tertiary amine via N-alkylation. organic-chemistry.org This is typically achieved by reacting the secondary amine with an alkyl halide. quora.comwikipedia.org For example, reacting this compound with an alkyl halide like methyl iodide would yield a tertiary amine. Another method involves reductive amination, where the secondary amine first reacts with an aldehyde or ketone to form an enamine, which is then reduced to the tertiary amine. youtube.com

Formation of Amides: Secondary amines readily react with acylating agents such as acid chlorides or acid anhydrides to form N,N-disubstituted amides. libretexts.orglibretexts.org This reaction is a type of nucleophilic acyl substitution. The resulting amide is generally less nucleophilic than the starting amine, preventing further acylation. pressbooks.pub

Formation of Sulfonamides: Similar to acylation, secondary amines can react with sulfonyl chlorides in the presence of a base to produce sulfonamides. jove.comwikipedia.orglibretexts.org This reaction, known as the Hinsberg test, can be used to distinguish between primary, secondary, and tertiary amines. jove.com Secondary amines form a sulfonamide that is insoluble in the basic reaction medium. vaia.com

Formation of Enamines: Secondary amines react with aldehydes and ketones under acidic catalysis to form enamines. libretexts.orgalmerja.comlibretexts.orgalmerja.comchemistrysteps.com This reaction involves the initial nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. libretexts.org The formation of the enamine is a reversible process. libretexts.org

Table 2: General Functional Group Transformations of this compound

| Reactant | Product Type | General Reaction |

| Alkyl Halide (R'-X) | Tertiary Amine | N-Alkylation |

| Acid Chloride (R'-COCl) | N,N-disubstituted Amide | N-Acylation |

| Sulfonyl Chloride (R'-SO2Cl) | N,N-disubstituted Sulfonamide | N-Sulfonylation |

| Aldehyde/Ketone | Enamine | Enamine Formation |

Intramolecular and Intermolecular Reactions

This compound, as a secondary amine, can participate in both intramolecular and intermolecular reactions, leading to the formation of cyclic structures or larger molecules, respectively.

Intramolecular Reactions: Intramolecular reactions of amines often result in the formation of heterocyclic compounds. If the alkyl chains of this compound were functionalized with a suitable leaving group, an intramolecular cyclization could occur. For instance, if a halide were present at an appropriate position on the cyclopentyl or propyl chain, an intramolecular SN2 reaction could lead to the formation of a nitrogen-containing ring system. wikipedia.org The feasibility and outcome of such cyclizations are highly dependent on the chain length and the resulting ring size (e.g., formation of 5- or 6-membered rings is generally favored). There are also documented intramolecular cyclizations of alkyl azides that can lead to the synthesis of cyclic imines and tertiary amines. nih.gov

Intermolecular Reactions: Intermolecular reactions involving secondary amines are common. As previously discussed, reactions with alkyl halides lead to tertiary amines, and reactions with acyl chlorides lead to amides. quora.compressbooks.pub The reaction of secondary amines with carbonyl compounds to form enamines is a key intermolecular process. libretexts.orgalmerja.com These enamines are valuable synthetic intermediates, for example, in the Stork enamine alkylation, where they act as nucleophiles in reactions with alkyl halides.

Furthermore, secondary amines can participate in multicomponent reactions. For example, a secondary amine can react with methyl propiolate to form a Michael adduct, which can then undergo cyclization with an imine to produce tetrahydropyrimidines. researchgate.net

Influence of Steric and Electronic Factors on Reactivity and Selectivity

The reactivity and selectivity of this compound in chemical reactions are significantly influenced by a combination of steric and electronic factors.

Electronic Factors: The nitrogen atom in this compound is attached to two alkyl groups: a methyl group and a cyclopentyl-propyl group. Both of these alkyl groups are electron-donating through the inductive effect (+I effect). youtube.com This effect increases the electron density on the nitrogen atom, making its lone pair more available for donation to an electrophile. Consequently, secondary amines are generally more basic and often more nucleophilic than primary amines. chemicalforums.com However, aryl amines are less basic than alkyl-substituted amines due to the delocalization of the nitrogen's lone pair into the aromatic ring. youtube.com

The selectivity of reactions involving this compound can also be controlled by these factors. For example, in reactions with unsymmetrical electrophiles, the regioselectivity of the attack might be influenced by the steric accessibility of the different electrophilic sites.

Advanced Analytical Method Development for Methyl Cyclopentyl Propyl Amine

Chromatographic Methodologies for Purity and Impurity Profiling

The separation and quantification of Methyl(cyclopentyl-propyl)amine and its related impurities necessitate high-resolution chromatographic techniques. The choice of method depends on the volatility and polarity of the analytes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally labile compounds, making it highly suitable for amine analysis. helsinki.fivt.edu For primary and secondary amines, derivatization is often employed to enhance UV detection and improve chromatographic separation. chromatographyonline.com A common derivatizing agent is 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), which reacts with the amine to form a highly UV-active derivative. researchgate.net

A typical HPLC method for the purity and impurity profiling of this compound would involve a reversed-phase column, such as a C18 or C8, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). helsinki.fihelixchrom.com The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the main compound from its potential impurities.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm (after FMOC-Cl derivatization) |

| Injection Volume | 10 µL |

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. helsinki.fi This enhanced separation capability is particularly advantageous for resolving closely related impurities from the main this compound peak. The fundamental principles of separation in UHPLC are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle size columns.

Table 2: Comparison of Typical HPLC and UHPLC Performance for Amine Analysis

| Parameter | HPLC | UHPLC |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Analysis Time | 15-30 min | 2-5 min |

| Resolution | Good | Excellent |

| Solvent Consumption | High | Low |

| System Pressure | 150-200 bar | 600-1000 bar |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. vt.edunih.gov While many amines can be analyzed directly by GC, derivatization is often used to improve peak shape and thermal stability. researchgate.net GC-MS is particularly useful for identifying unknown impurities and degradation products due to the mass spectrometer's ability to provide structural information. nih.govacs.org

For this compound, a GC-MS method would involve injecting a solution of the compound (or its derivative) into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound.

Potential degradation of amines can occur during the analytical process itself, for instance, through reactions with solvents like methanol or ethanol (B145695) in the GC inlet, leading to the formation of new chemical species. nih.gov Therefore, careful selection of the solvent is crucial.

Table 3: Hypothetical GC-MS Data for this compound and a Potential Degradation Product

| Compound | Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |

|---|---|---|

| This compound | 8.52 | 141, 126, 98, 57 |

| Cyclopentylpropanal (Oxidative Degradation Product) | 7.98 | 126, 97, 69, 41 |

Method Validation Parameters for Analytical Protocols

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to established guidelines. nih.gov Key validation parameters include specificity, selectivity, linearity, and range.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. chromatographytoday.comloesungsfabrik.de Selectivity refers to the ability of the method to differentiate between the analyte of interest and other compounds in the sample. chromatographytoday.comloesungsfabrik.de

For a chromatographic method, specificity is demonstrated by showing that the peak for this compound is well-resolved from peaks of potential impurities and excipients. This is often achieved by spiking the sample with known impurities and demonstrating their separation from the main peak.

Table 4: Illustrative Specificity Data from a Spiked HPLC Analysis

| Compound | Retention Time (min) | Resolution from this compound |

|---|---|---|

| This compound | 10.2 | - |

| Impurity A (N-propyl-cyclopentanamine) | 9.8 | > 2.0 |

| Impurity B (3-cyclopentylpropan-1-ol) | 8.5 | > 5.0 |

Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a specified range. thermofisher.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. thermofisher.com

To determine linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (R²) is a measure of the linearity, with a value close to 1.000 indicating excellent linearity. researchgate.netthermofisher.comnih.gov

Table 5: Example of Linearity Data for this compound by HPLC

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,987 |

| 25 | 380,560 |

| 50 | 759,990 |

| Correlation Coefficient (R²) | 0.9998 |

| Linearity Range | 1 - 50 µg/mL |

Evaluation of Accuracy and Precision

The validation of an analytical method is crucial to guarantee reliable and reproducible data. Accuracy and precision are two of the most important parameters in this validation process. Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements.

For the analysis of this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method is often employed. The accuracy of the method is typically assessed by performing recovery studies. This involves spiking a placebo with known concentrations of this compound and analyzing the samples. The percentage recovery is then calculated. A well-developed method will exhibit recovery values within a narrow range, generally between 98% and 102%, demonstrating the method's ability to provide accurate results. nih.gov

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing multiple samples of the same homogenous batch under the same operating conditions over a short period. Intermediate precision is assessed by performing the analysis on different days, with different analysts, or using different equipment. The precision is expressed as the relative standard deviation (RSD) of the measurements. For a precise method, the RSD values should be low, typically below 2%.

Table 1: Hypothetical Accuracy and Precision Data for this compound Analysis by RP-HPLC

| Parameter | Specification | Observed Value |

| Accuracy (% Recovery) | ||

| 80% Concentration | 98.0 - 102.0% | 99.5% |

| 100% Concentration | 98.0 - 102.0% | 100.2% |

| 120% Concentration | 98.0 - 102.0% | 101.1% |

| Precision (% RSD) | ||

| Repeatability | ≤ 2.0% | 0.8% |

| Intermediate Precision | ≤ 2.0% | 1.2% |

Establishment of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

For this compound, the LOD and LOQ are typically established based on the signal-to-noise ratio of the chromatographic peak. The LOD is often defined as the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ corresponds to a signal-to-noise ratio of 10:1. Alternatively, these limits can be calculated from the standard deviation of the response and the slope of the calibration curve. A validated HPLC method demonstrated a Limit of Detection (LOD) and Limit of Quantitation (LOQ) of 0.1 and 0.3 μg/ml respectively. mdpi.com

Table 2: Hypothetical LOD and LOQ Data for this compound

| Parameter | Method | Result |

| Limit of Detection (LOD) | Signal-to-Noise Ratio | 0.05 µg/mL |

| Based on Standard Deviation of the Response and the Slope | 0.06 µg/mL | |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio | 0.15 µg/mL |

| Based on Standard Deviation of the Response and the Slope | 0.18 µg/mL |

Coupled Analytical Techniques for Comprehensive Characterization

To gain a more complete understanding of the compound and its potential impurities, coupled (or hyphenated) analytical techniques are employed. These techniques combine the separation power of one method with the detection and identification capabilities of another.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique for the separation, detection, identification, and quantification of impurities in pharmaceutical substances. resolvemass.ca It combines the high-resolution separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. resolvemass.ca

In the context of this compound analysis, an LC system separates the parent compound from any related substances or degradation products. The eluent from the LC column is then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the compounds. Further fragmentation of the ions (MS/MS) can yield structural information, allowing for the definitive identification of impurities. researchgate.net This technique is particularly valuable for detecting and characterizing unexpected impurities that may not be readily identifiable by other methods. researchgate.netnih.gov The use of LC-MS is crucial for ensuring the quality and safety of the drug substance by providing a detailed impurity profile. resolvemass.ca

Development of Stability-Indicating Methods

A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients. The development of such a method is a regulatory requirement and is essential for assessing the stability of a drug substance over time.

For this compound, this involves subjecting the compound to various stress conditions, such as heat, humidity, light, acid, base, and oxidation. nih.govmdpi.com The goal is to induce degradation and generate potential degradation products. An appropriate chromatographic method, typically RP-HPLC with UV or MS detection, is then developed to separate the parent compound from all the degradation products. nih.gov The method must be able to resolve the peak of this compound from any degradant peaks, demonstrating specificity. mdpi.com This ensures that any decrease in the concentration of the active ingredient is a true reflection of its degradation and not an artifact of analytical interference.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl(cyclopentyl-propyl)amine, and how can purity be optimized during synthesis?

- Methodological Answer : A retrosynthetic approach using AI-powered tools (e.g., Template_relevance models) can predict feasible routes, focusing on one-step reactions to minimize byproducts . Purity optimization includes chromatographic purification (e.g., HPLC) and structural validation via / NMR and HRMS. For example, NMR can confirm amine proton environments (δ ~1.5–3.0 ppm for cyclopentyl/propyl groups), while HRMS ensures molecular weight accuracy (±0.001 Da tolerance) .

Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility?

- Methodological Answer : Key characterization steps include:

- FTIR : Identify amine N–H stretching (~3300–3500 cm) and C–N vibrations (~1030–1230 cm) .

- Elemental Analysis : Verify nitrogen content to confirm amine functionalization (e.g., ±0.3% deviation from theoretical values) .

- BET Analysis : Assess surface area and pore volume if the compound is immobilized on porous supports for applications like CO capture .

Advanced Research Questions

Q. How can this compound be utilized in CO capture systems, and what experimental parameters influence adsorption efficiency?

- Methodological Answer : The compound can be impregnated into mesoporous carbon (MC) via wet impregnation. Key parameters:

- Amine Loading : Optimize at 23–50 wt.% to balance active sites and pore occlusion. For example, 43 wt.% loading increased CO capacity by 64% compared to unmodified MC .

- Pressure/Time : Test adsorption at 5 psi for 1 hour to achieve equilibrium (ideal gas law calculations) .

- Post-Synthesis Analysis : Use FTIR to confirm amine retention (O–H and C–N peaks) and BET to monitor pore volume reduction (~50% after impregnation) .

Q. What strategies resolve contradictions in NMR data when synthesizing structurally similar amines like this compound?

- Methodological Answer : Contradictions often arise from stereochemical variations or solvent effects. Solutions include:

- Variable Temperature NMR : Resolve overlapping signals by analyzing shifts at different temperatures (e.g., 25°C vs. −40°C) .

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating - or - couplings .

- Computational Modeling : Compare experimental shifts with DFT-predicted values (e.g., Gaussian09 with B3LYP/6-31G**) to validate assignments .

Q. How does this compound’s stereochemistry influence its biological activity, and what assays are suitable for functional selectivity studies?

- Methodological Answer : Stereochemistry affects receptor binding (e.g., serotonin 5-HT). Experimental approaches:

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB .

- Functional Assays : Measure cAMP accumulation or β-arrestin recruitment in transfected HEK293 cells to assess biased signaling .

- Molecular Docking : Compare enantiomer binding poses in receptor crystal structures (e.g., PDB: 6BQG) .

Data Contradiction Analysis

Q. Why do studies report conflicting CO adsorption capacities for amine-functionalized materials, and how can experimental design mitigate this?

- Methodological Answer : Discrepancies arise from variations in:

- Amine Accessibility : Higher loading (>50 wt.%) may block pores, reducing surface area (~43% loss) despite more active sites .

- Humidity Control : Unregulated moisture can form carbamates, artificially inflating capacity. Use anhydrous CO and dry reactors .

- Regeneration Cycles : Test ≥5 cycles to distinguish stable capacity from transient effects (e.g., thermal degradation at >100°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.